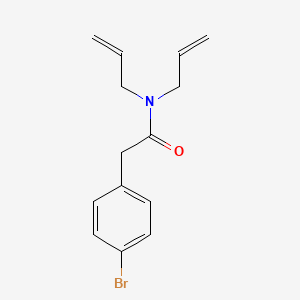

N,N-diallyl-2-(4-bromophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N,N-bis(prop-2-enyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c1-3-9-16(10-4-2)14(17)11-12-5-7-13(15)8-6-12/h3-8H,1-2,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAAPHGDYGYVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Estimated based on structural analogs.

†Calculated using ChemDraw or similar tools.

Key Observations :

- Lipophilicity: The trifluoromethyl group in N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide increases logP (4.7) compared to non-fluorinated analogs . The diallyl groups in the target compound may similarly elevate logP (~4.5) due to their hydrophobic nature.

- Molecular Weight: Thiazole and pyridazinone derivatives (e.g., 9e, ~415 g/mol) are heavier than simpler acetamides like Y030-4575 (324.6 g/mol) .

- Solubility: Heterocyclic rings (thiazole, pyridazinone) may reduce aqueous solubility compared to aliphatic substituents like diallyl or trifluoromethyl groups.

Formyl Peptide Receptor (FPR) Modulation

- Pyridazinone Derivatives: Act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils (EC₅₀ < 1 µM) .

- Thiazole Derivatives (9e–9h): Evaluated as FPR ligands but showed lower potency compared to pyridazinones .

- Trifluoromethyl Analogs : Enhanced metabolic stability and receptor affinity due to fluorine’s electron-withdrawing effects .

Hypothesis for Target Compound: The diallyl groups may sterically hinder FPR binding, reducing activity compared to pyridazinone derivatives. Alternatively, they could enhance membrane permeability, improving in vivo efficacy.

Antimicrobial and Anticancer Potential

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N-diallyl-2-(4-bromophenyl)acetamide with high purity and yield?

- Methodology : Synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Critical parameters include:

- Temperature control : Optimal ranges (e.g., 60–80°C) to minimize side reactions like premature hydrolysis of diallyl groups.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

- Yield optimization : Yields for analogous compounds range from 15% to 27% under catalytic conditions (e.g., Pd/C for reductive steps) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of This compound?

- NMR analysis :

- ¹H NMR : Peaks for diallyl protons (δ 5.6–5.8 ppm, multiplet) and bromophenyl aromatic protons (δ 7.4–7.6 ppm) .

- ¹³C NMR : Carbonyl (C=O) resonance at ~168 ppm and allylic carbons at ~115–135 ppm .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and C-Br (~600 cm⁻¹) .

Q. What crystallographic methods are suitable for resolving the molecular geometry of this compound?

- X-ray diffraction : Single-crystal studies using SHELX software (e.g., SHELXL-2018 for refinement) .

- Key parameters :

- Space group (e.g., P2₁/c for monoclinic systems).

- Hydrogen-bonding networks (N–H···O interactions stabilize molecular chains) .

Advanced Research Questions

Q. How do crystallographic data contradictions (e.g., space group variations) arise for This compound derivatives, and how can they be resolved?

- Polymorphism : Different crystallization conditions (solvent, temperature) may yield orthorhombic (Pna2₁) vs. monoclinic (P2₁/c) forms .

- Refinement strategies :

- Use of anisotropic displacement parameters for non-H atoms.

- Validation via R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

Q. What experimental approaches can reconcile discrepancies in bioactivity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

- Assay standardization :

- Consistent cell lines (e.g., HL60 for FPR1 inhibition studies) .

- Control for solvent effects (DMSO concentration ≤0.1%).

- Data normalization : Compare against reference inhibitors (e.g., staurosporine for kinase assays) .

Q. How can reaction conditions be optimized to enhance the stability of the diallyl group during synthesis?

- Protection strategies : Use of acid-labile protecting groups (e.g., Boc) for intermediates prone to hydrolysis .

- Catalytic systems : Pd(0)/ligand complexes for selective coupling without degrading allyl moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.